

# Application Notes and Protocols: Phase 1b/2 Study of Sabizabulin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                           |           |
|----------------------|---------------------------|-----------|
| Compound Name:       | Sabizabulin hydrochloride |           |
| Cat. No.:            | B15566203                 | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sabizabulin (formerly VERU-111) is an orally bioavailable, first-in-class small molecule that acts as a microtubule disruptor. It is under investigation for its potential therapeutic effects in both oncology and virology. In oncology, it is being evaluated for the treatment of metastatic castration-resistant prostate cancer (mCRPC). In virology, it has been studied for the treatment of hospitalized patients with COVID-19 at high risk for acute respiratory distress syndrome (ARDS). These application notes provide a summary of the Phase 1b/2 clinical trial data in mCRPC and protocols derived from publicly available study information.

### **Mechanism of Action**

Sabizabulin exerts its effects by binding to the colchicine binding site on the beta-tubulin subunit and a novel site on the alpha-tubulin subunit of microtubules. This cross-linking action leads to the depolymerization and disruption of the microtubule network.[1][2] This disruption has several downstream effects:

- Inhibition of Mitosis: By preventing the formation of the mitotic spindle, Sabizabulin inhibits the division of rapidly proliferating cells, such as cancer cells.[1]
- Disruption of Intracellular Transport: Microtubules are essential for the transport of cellular components. Sabizabulin's disruption of this network can interfere with processes like the







nuclear translocation of the androgen receptor, which is critical for prostate cancer cell survival and proliferation.[3][4]

- Antiviral Activity: The intracellular transport of viral particles, including SARS-CoV-2, is dependent on the microtubule network. By disrupting this network, Sabizabulin may inhibit viral replication and assembly.[1][5]
- Anti-inflammatory Effects: Sabizabulin can inhibit the release of pro-inflammatory cytokines and disrupt the activities of inflammatory cells.[1][5]

A key feature of Sabizabulin is that it is not a substrate for P-glycoprotein (Pgp), an efflux pump that can confer resistance to other microtubule-targeting agents like taxanes.[1]





Click to download full resolution via product page

Caption: Mechanism of action of Sabizabulin.

# Phase 1b/2 Study in Metastatic Castration-Resistant Prostate Cancer (mCRPC)

This study was designed to establish the maximum tolerated dose (MTD), recommended Phase 2 dose (RP2D), and evaluate the safety and preliminary efficacy of Sabizabulin in men with mCRPC who had progressed on at least one androgen receptor targeting agent.[6][7]



## **Data Presentation**

Table 1: Study Design and Patient Demographics

| Parameter          | Phase 1b                                                                                                       | Phase 2                                                                            | Combined |
|--------------------|----------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------|----------|
| Number of Patients | 39[3][6][7]                                                                                                    | 41[6][7]                                                                           | 80[7][8] |
| Median Age (years) | 76 (Range: 61-92)[9] N/A                                                                                       |                                                                                    | N/A      |
| Prior Treatment    | Taxane-naïve men who failed at least one androgen receptor targeting agent (abiraterone, enzalutamide).[9][10] | Taxane-naïve men who failed at least one androgen receptor targeting agent.[4][11] | N/A      |

| Metastases at Entry (Phase 1b, n=30) | Bone: 8, Lymph Node: 5, Mixed: 5, Soft Tissue: 1[4][9] | N/A | N/A |

Table 2: Dosing and Safety Profile

| Parameter                         | Details                                                                                                                                                     |  |  |
|-----------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------|--|--|
| Phase 1b Dosing                   | Dose escalation from 4.5mg to 81mg.[4] [10] Initial schedule was 7 days on, 14 days off per 21-day cycle, later expanded to continuous daily dosing.[4][10] |  |  |
| Maximum Tolerated Dose (MTD)      | 72mg (Grade 3 diarrhea observed in 3/11 men).<br>[4][9]                                                                                                     |  |  |
| Recommended Phase 2 Dose (RP2D)   | 63mg daily.[3][4][6][9]                                                                                                                                     |  |  |
| Common Adverse Events (Grade 1-2) | Diarrhea, fatigue, nausea, vomiting, decreased appetite.[9][12]                                                                                             |  |  |
| Grade ≥3 Adverse Events (at 63mg) | Diarrhea (7.4%), fatigue (5.6%), ALT/AST elevations (5.6%/3.7%).[6][13]                                                                                     |  |  |



| Notable Safety Findings | No clinically significant neurotoxicity or neutropenia observed.[3][6] |

Table 3: Efficacy Results

| Efficacy Endpoint                                    | Result                                                                                                                                                                                                                                            |  |
|------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Objective Response Rate (ORR)                        | 20.7% (6/29) in patients with measurable disease (≥63mg dose).[6][8][13] This included 1 complete response and 5 partial responses.[6][13]                                                                                                        |  |
| PSA Declines                                         | 29.2% (14/48) of patients had PSA declines ( $\geq$ 63mg dose).[6][13] In an earlier cohort treated for $\geq$ 4 cycles, 60% (6/10) had PSA declines, with 40% (4/10) having $\geq$ 30% declines and 20% (2/10) having $\geq$ 50% declines.[4][9] |  |
| Median Radiographic Progression-Free Survival (rPFS) | 11.4 months for patients who received at least the 63mg dose.[6][8]                                                                                                                                                                               |  |
| Best Clinical Response (BCR)                         | 37.5% (30/80) in the combined Phase 1b/2 study, defined as objective response or stable disease for ≥15 weeks.[7] In patients with measurable disease at entry, the BCR was 59% (17/29).[7]                                                       |  |

| Durability of Response | Durable responses lasting over 2.75 years were observed.[6] |

## **Experimental Protocols**

The following protocols are derived from the methodologies described in the clinical trial publications.

- 1. Patient Selection Protocol
- Inclusion Criteria:
  - Male patients with metastatic castration-resistant prostate cancer (mCRPC).



- Evidence of disease progression after treatment with at least one androgen receptor targeting agent (e.g., abiraterone, enzalutamide).
- Phase 2 required patients to be taxane-naïve.[11]
- Exclusion Criteria:
  - Specific exclusion criteria are not detailed in the provided search results but would typically include factors like severe comorbidities, inadequate organ function, or concurrent use of other anticancer therapies.
- 2. Treatment Administration Protocol
- Drug Formulation: Sabizabulin hydrochloride administered orally.
- Phase 1b Dose Escalation:
  - A 3+3 dose-escalation design was used, starting at 4.5mg and escalating to 81mg.[2][4]
  - Initial dosing schedule was 7 days of oral Sabizabulin followed by 14 days off treatment, in a 21-day cycle.[4][10]
  - For patients who tolerated the initial cycles, the dosing schedule was expanded to 14 days on/7 days off, and subsequently to continuous 21 days of daily dosing.[10]
- Phase 2 Dosing:
  - Administer the recommended Phase 2 dose of 63mg of Sabizabulin orally once daily.[4][9]
  - Treatment is continuous.
- 3. Safety and Efficacy Monitoring Protocol
- Safety Assessment:
  - Monitor for adverse events (AEs) at each study visit. The most common AEs are gastrointestinal (diarrhea, nausea) and fatigue.[14]
  - Grade AEs according to standard criteria (e.g., CTCAE).

## Methodological & Application





- Pay close attention to gastrointestinal tolerability, as diarrhea was the dose-limiting toxicity at the 72mg dose.[9]
- Routine laboratory tests should be conducted, including complete blood counts and liver function tests. Note that neutropenia was not observed.[6]

#### Efficacy Assessment:

- Measure Prostate-Specific Antigen (PSA) levels at baseline and regularly throughout the study (e.g., every cycle).
- Perform imaging (CT scans and/or bone scans) at baseline and at specified intervals to assess tumor response according to RECIST 1.1 and Prostate Cancer Working Group 3 (PCWG3) criteria.[6][15]
- The primary endpoint for the final analysis was radiographic progression-free survival (rPFS).[6]





Click to download full resolution via product page

Caption: Workflow for the Phase 1b/2 mCRPC study.



# Application in COVID-19 (Summary of Clinical Findings)

While the primary focus is the Phase 1b/2 oncology study, it is relevant for drug development professionals to be aware of Sabizabulin's investigation in COVID-19, which highlights its dual anti-inflammatory and antiviral properties. A Phase 3 trial in hospitalized patients with moderate to severe COVID-19 at high risk for ARDS was halted early due to overwhelming efficacy.[8]

Table 4: Key Phase 3 COVID-19 Trial Results (Interim Analysis, n=150)

| Endpoint                             | Placebo Group | Sabizabulin<br>Group | Relative<br>Reduction | p-value        |
|--------------------------------------|---------------|----------------------|-----------------------|----------------|
| Mortality Rate<br>(Day 60)           | 45.1%[16][17] | 20.2%[16][17]        | 55.2%[8][16]<br>[17]  | 0.0042[16]     |
| Days in ICU                          | N/A           | N/A                  | 43%[16][18]           | 0.0013[16][18] |
| Days on<br>Mechanical<br>Ventilation | N/A           | N/A                  | 49%[16][18]           | 0.0013[16][18] |

Days in Hospital | N/A | N/A | 26%[16][18] | 0.0277[16][18] |

• Protocol: Patients were randomized 2:1 to receive either 9mg of oral Sabizabulin or a placebo daily for up to 21 days, in addition to standard of care.[16][19] The primary endpoint was all-cause mortality by day 60.[16][17]

These findings underscore the multifaceted mechanism of Sabizabulin, which has potential applications beyond oncology.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Sabizabulin Wikipedia [en.wikipedia.org]
- 2. A Phase Ib/II Study of Sabizabulin, a Novel Oral Cytoskeleton Disruptor, in Men with Metastatic Castration-resistant Prostate Cancer with Progression on an Androgen Receptortargeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. urotoday.com [urotoday.com]
- 4. urotoday.com [urotoday.com]
- 5. Sabizabulin dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 6. ASCO American Society of Clinical Oncology [asco.org]
- 7. ascopubs.org [ascopubs.org]
- 8. Veru Announces Presentation of Final Positive Phase 1b/2 Clinical Trial Results for Sabizabulin in Metastatic Castration Resistant Prostate Cancer at the 2022 American Society of Clinical Oncology Annual Meeting :: Veru Inc. (VERU) [ir.verupharma.com]
- 9. ascopubs.org [ascopubs.org]
- 10. Veru Reports Positive Clinical Results from VERU-111 Phase 1b/2 Trial in Men with Metastatic Castration-Resistant Prostate Cancer, Advancing to Pivotal Phase 3 Clinical Program :: Veru Inc. (VERU) [ir.verupharma.com]
- 11. urotoday.com [urotoday.com]
- 12. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 13. ascopubs.org [ascopubs.org]
- 14. Veru Announces Positive Updated Data from Phase 1b/2 Sabizabulin Study in Men with Metastatic Castration Resistant Prostate Cancer at the 2021 ESMO Congress :: Veru Inc. (VERU) [ir.verupharma.com]
- 15. researchgate.net [researchgate.net]
- 16. Oral Sabizabulin for High-Risk, Hospitalized Adults with Covid-19: Interim Analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 18. New England Journal of Medicine Evidence publication of phase III clinical trial results demonstrating that sabizabulin treatment significantly reduced deaths in high-risk hospitalized COVID-19 patients | medthority.com [medthority.com]



- 19. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Phase 1b/2 Study of Sabizabulin Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566203#phase-1b-2-study-of-sabizabulin-hydrochloride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com